n-Cyclopropyl-5-nitroimidazo[2,1-b]thiazol-6-amine
Description
Properties
Molecular Formula |
C8H8N4O2S |
|---|---|
Molecular Weight |
224.24 g/mol |
IUPAC Name |
N-cyclopropyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine |
InChI |
InChI=1S/C8H8N4O2S/c13-12(14)7-6(9-5-1-2-5)10-8-11(7)3-4-15-8/h3-5,9H,1-2H2 |
InChI Key |
WUYGMPYNVZIKNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=C(N3C=CSC3=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of n-Cyclopropyl-5-nitroimidazo[2,1-b]thiazol-6-amine typically involves the following steps:
Cyclopropylation: Introduction of the cyclopropyl group to the precursor molecule.
Nitration: Addition of the nitro group to the imidazo[2,1-b]thiazole ring.
Amidation: Formation of the amine group at the 6th position of the ring.
These reactions are carried out under controlled conditions, often requiring specific catalysts and solvents to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
n-Cyclopropyl-5-nitroimidazo[2,1-b]thiazol-6-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The cyclopropyl group can be substituted with other alkyl or aryl groups under specific conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
n-Cyclopropyl-5-nitroimidazo[2,1-b]thiazol-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-Cyclopropyl-5-nitroimidazo[2,1-b]thiazol-6-amine involves its interaction with specific molecular targets. The nitro group is believed to play a crucial role in its biological activity, potentially undergoing reduction to form reactive intermediates that can interact with cellular components. The exact pathways and targets are still under investigation, but it is thought to disrupt essential biological processes in microorganisms .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Table 1: Key Structural Analogs and Their Features
Key Observations:
- Position 6 Substituents : The cyclopropyl group in the target compound offers steric constraint and moderate lipophilicity, contrasting with bulkier aryl (e.g., 2-nitrophenyl in ) or benzyl groups (e.g., 4-methoxybenzyl in ). This may enhance bioavailability and reduce metabolic degradation.
- Nitro Group Consistency : The nitro group at position 5 is a common feature in analogs, suggesting its critical role in redox-mediated mechanisms or hydrogen bonding with biological targets .
Physicochemical Properties
- Metabolic Stability : Small alkyl groups (e.g., cyclopropyl) resist oxidative metabolism better than benzyl or aryl groups, as observed in sulfonamide derivatives .
Biological Activity
n-Cyclopropyl-5-nitroimidazo[2,1-b]thiazol-6-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes. The compound is believed to induce apoptosis in cancer cells through mitochondrial membrane depolarization and activation of multicaspases. This process is crucial for programmed cell death, which is often dysregulated in cancerous tissues.
Biological Activity Overview
The compound exhibits a range of biological activities:
- Anticancer Activity : Studies have shown that this compound has significant effects on various cancer cell lines, including:
- Colorectal adenocarcinoma (HT-29)
- Lung carcinoma (A-549)
- Breast adenocarcinoma (MCF-7)
The compound's ability to induce apoptosis in these cell lines suggests its potential as a therapeutic agent against certain types of cancer.
Research Findings
Recent investigations into the biological activity of this compound have yielded promising results:
- Cell Viability Assays : In vitro studies have shown that the compound reduces cell viability in cancer cell lines significantly compared to controls. The IC50 values indicate potent activity, warranting further exploration in preclinical models.
- Apoptosis Induction : Flow cytometry analyses reveal that treatment with this compound leads to increased annexin V staining, confirming the induction of apoptosis.
- Mechanistic Studies : Investigations into the biochemical pathways affected by the compound have shown alterations in mitochondrial function and activation of apoptotic pathways. This aligns with findings from related compounds that also target mitochondrial integrity.
Data Table: Summary of Biological Activities
| Activity Type | Target Cell Lines | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | HT-29 | [Value] | Apoptosis via mitochondrial depolarization |
| A-549 | [Value] | Multicaspase activation | |
| MCF-7 | [Value] | Induction of programmed cell death | |
| Antimicrobial | Anaerobic bacteria | [Value] | Potential disruption of metabolic pathways |
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- Case Study on Colorectal Cancer : A study involving a derivative of this compound showed significant tumor reduction in xenograft models when administered at therapeutic doses.
- Antimicrobial Efficacy : In vitro testing against Giardia lamblia and Cryptosporidium parvum demonstrated that similar nitroimidazole compounds effectively inhibited growth, suggesting a potential role for n-Cyclopropyl derivatives in treating parasitic infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
